METHYL 5-ACETAMIDO-2-(MORPHOLIN-4-YL)BENZOATE
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Overview
Description
METHYL 5-ACETAMIDO-2-(MORPHOLIN-4-YL)BENZOATE is an organic compound that belongs to the class of benzoates It is characterized by the presence of an acetylamino group and a morpholine ring attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 5-ACETAMIDO-2-(MORPHOLIN-4-YL)BENZOATE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as methyl 5-amino-2-(morpholin-4-yl)benzoate.
Acetylation: The amino group is acetylated using acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of flow microreactor systems can enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
METHYL 5-ACETAMIDO-2-(MORPHOLIN-4-YL)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents such as thionyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
METHYL 5-ACETAMIDO-2-(MORPHOLIN-4-YL)BENZOATE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of METHYL 5-ACETAMIDO-2-(MORPHOLIN-4-YL)BENZOATE involves its interaction with specific molecular targets. The acetylamino group and the morpholine ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-5-(morpholin-4-yl)benzoate
- Methyl 4-(morpholin-4-yl)benzoate
Uniqueness
METHYL 5-ACETAMIDO-2-(MORPHOLIN-4-YL)BENZOATE is unique due to the presence of both an acetylamino group and a morpholine ring, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with biological targets, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C14H18N2O4 |
---|---|
Molecular Weight |
278.3 g/mol |
IUPAC Name |
methyl 5-acetamido-2-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C14H18N2O4/c1-10(17)15-11-3-4-13(12(9-11)14(18)19-2)16-5-7-20-8-6-16/h3-4,9H,5-8H2,1-2H3,(H,15,17) |
InChI Key |
YOWMMPDRXNHYSO-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC(=C(C=C1)N2CCOCC2)C(=O)OC |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)N2CCOCC2)C(=O)OC |
Origin of Product |
United States |
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